5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide
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Overview
Description
5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a triazene group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-triazenyl chloride with N,N,2-trimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene or sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazene group can also participate in the formation of reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(1E)-3,3-Dimethyl-1-triazenyl]-1H-imidazole-4-carbohydrazide: Similar in structure but contains an imidazole ring instead of a benzene ring.
Uniqueness
5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide is unique due to its combination of triazene and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
50355-00-5 |
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Molecular Formula |
C11H18N4O2S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5-(dimethylaminodiazenyl)-N,N,2-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-9-6-7-10(12-13-14(2)3)8-11(9)18(16,17)15(4)5/h6-8H,1-5H3 |
InChI Key |
DERVJBLPRRXNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN(C)C)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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